Aakiqasfrghmarkk

Beschreibung

AAKIQASFRGHMARKK (Neurogranin 28-43) is a synthetic peptide derived from the endogenous neurogranin protein, which serves as a substrate for protein kinase C (PKC). This 16-amino-acid sequence (residues 28–43 of neurogranin) is phosphorylated at serine 36 (Ser36) by PKC, a critical post-translational modification regulating synaptic plasticity and memory formation . The peptide’s sequence includes key residues such as Arg36, which is essential for PKC binding and catalytic activity. Its specificity for PKC, coupled with its well-characterized kinetic profile (Km = 150 nM), makes it a valuable tool for studying PKC signaling pathways in vitro .

Eigenschaften

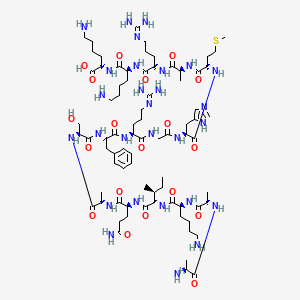

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H134N28O19S/c1-8-42(2)61(106-71(119)51(23-13-16-31-80)97-63(111)44(4)93-62(110)43(3)82)75(123)102-53(27-28-59(83)108)67(115)94-46(6)65(113)105-58(40-107)74(122)104-56(36-47-20-10-9-11-21-47)72(120)99-49(25-18-33-89-77(84)85)66(114)91-39-60(109)96-57(37-48-38-88-41-92-48)73(121)101-54(29-35-126-7)68(116)95-45(5)64(112)98-52(26-19-34-90-78(86)87)69(117)100-50(22-12-15-30-79)70(118)103-55(76(124)125)24-14-17-32-81/h9-11,20-21,38,41-46,49-58,61,107H,8,12-19,22-37,39-40,79-82H2,1-7H3,(H2,83,108)(H,88,92)(H,91,114)(H,93,110)(H,94,115)(H,95,116)(H,96,109)(H,97,111)(H,98,112)(H,99,120)(H,100,117)(H,101,121)(H,102,123)(H,103,118)(H,104,122)(H,105,113)(H,106,119)(H,124,125)(H4,84,85,89)(H4,86,87,90)/t42-,43-,44-,45-,46-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHHSUKHZKSIGY-IUUWKTEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H134N28O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745573 | |

| Record name | L-Alanyl-L-alanyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-seryl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidyl-L-methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1800.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146554-17-8 | |

| Record name | L-Alanyl-L-alanyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-seryl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidyl-L-methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Aakiqasfrghmarkk involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain through a series of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Automation of the synthesis process can also enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: Aakiqasfrghmarkk primarily undergoes phosphorylation reactions due to its role as a protein kinase C substrate. Phosphorylation involves the addition of a phosphate group to the peptide, typically at serine, threonine, or tyrosine residues.

Common Reagents and Conditions:

Reagents: Adenosine triphosphate (ATP) is the primary phosphate donor in phosphorylation reactions.

Conditions: Phosphorylation reactions are typically carried out in aqueous buffer solutions at physiological pH and temperature, in the presence of protein kinase C.

Major Products: The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be further analyzed to study its biochemical properties and interactions.

Wissenschaftliche Forschungsanwendungen

The compound "Aakiqasfrghmarkk" appears to be a peptide sequence, specifically a neurogranin-derived peptide that has been studied in various scientific contexts, particularly in relation to kinase activity and protein interactions. This article explores its applications in scientific research, focusing on its role in cellular signaling, transcription regulation, and potential therapeutic implications.

Kinase Activity Assays

This compound has been employed as a substrate in kinase assays to identify and characterize the activity of specific kinases. For example:

- Neurogranin Phosphorylation : In studies involving neurogranin, this compound serves as a substrate to assess the phosphorylation by protein kinase C alpha (PRKCA). The phosphorylation at specific serine residues is crucial for neurogranin's function in synaptic signaling and plasticity .

- KiPIK Screening : The peptide has been included in KiPIK (Kinase Phosphorylation Identification Kit) screens to pinpoint direct kinases responsible for particular phosphorylation events. This method has revealed insights into kinase interactions and their roles in cellular signaling networks .

Transcription Factor Regulation

Research has demonstrated that this compound is involved in the regulation of transcription factors:

- ARX Homeodomain Transcription Factor : Studies have shown that ARX, a transcription factor, is phosphorylated at several sites when interacting with this compound. This modification is essential for its transcriptional activity, impacting gene expression related to pancreatic function .

Drug Repurposing and Therapeutic Insights

Recent investigations have explored the potential of this compound-related compounds in drug repurposing:

- Skin Aging Research : A study identified compounds with structural similarities to this compound that may have therapeutic effects on skin aging. These compounds were found to interact with various proteins involved in skin health, suggesting potential applications in dermatology .

Protein-Protein Interactions

The peptide's sequence has also been utilized to investigate protein-protein interactions:

- RACK1 Interaction Studies : this compound was used to explore its binding with RACK1 (Receptor for Activated C Kinase 1), which plays a significant role in modulating Src kinase activity. This interaction highlights the peptide's relevance in understanding signaling pathways involved in cell growth and differentiation .

Table: Summary of Key Studies Involving this compound

Wirkmechanismus

Aakiqasfrghmarkk exerts its effects through its interaction with protein kinase C. The peptide is phosphorylated by protein kinase C, which alters its conformation and activity. This phosphorylation event can modulate downstream signaling pathways, influencing various cellular processes such as growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Enzymatic Specificity and Kinetic Parameters

This contrasts with other PKC substrates, such as MARCKS (myristoylated alanine-rich C kinase substrate), which can also interact with calmodulin and other kinases under certain conditions.

Table 1: Comparison of AAKIQASFRGHMARKK with Related PKC Substrates

*Estimated based on reduced affinity post-substitution.

Structural Modifications and Impact on Activity

The substitution of Arg36 with isoleucine (Ile) in this compound significantly reduces its affinity for PKC (Km >500 nM), highlighting the importance of the arginine residue in the PKC recognition motif . This contrasts with other engineered PKC substrates, such as PKC(19-31), where lysine or arginine residues in the recognition loop are similarly critical for binding.

Discussion of Research Findings

- Specificity : this compound’s lack of cross-reactivity with PKA or CaMKII underscores its utility in isolating PKC activity in complex biological systems .

- Kinetic Efficiency : With a Km of 150 nM, it demonstrates moderate catalytic efficiency compared to MARCKS-derived peptides, which exhibit lower Km values (20–50 nM) due to multiple phosphorylation sites .

- Structural Insights : The Arg36→Ile variant provides a mechanistic understanding of PKC-substrate interactions, aligning with studies showing that basic residues in substrate motifs are essential for PKC binding .

Biologische Aktivität

The compound Aakiqasfrghmarkk, also known as the neurogranin peptide (this compound), has garnered attention in various biological studies due to its role in kinase activity and cellular signaling pathways. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structure and Composition

This compound is a peptide consisting of 15 amino acids. Its sequence is characterized by hydrophobic and basic residues, which are critical for its interaction with various proteins and enzymes. The hydrophobic nature of certain residues helps facilitate binding to target proteins, while the basic residues may play a role in electrostatic interactions.

Kinase Inhibition

One of the primary biological activities associated with this compound is its role as a substrate for protein kinases. Research indicates that this peptide can be phosphorylated by various kinases, including Protein Kinase C (PKC) and Src family kinases. The phosphorylation status of this compound influences downstream signaling pathways crucial for cellular functions such as growth, differentiation, and apoptosis.

- Table 1: Kinase Activity Inhibition by this compound

| Kinase Type | Effect on Activity | Reference |

|---|---|---|

| Protein Kinase C | Competitive inhibition | |

| Src Family Kinases | Inhibition observed |

Role in Cellular Signaling

This compound has been utilized in various assays to study its interaction with signaling pathways. For instance, it has been shown to modulate the activity of PKCδ, which is involved in keratinocyte differentiation. The presence of this peptide can enhance or inhibit the activity of PKCδ depending on the cellular context.

- Case Study: PKCδ Activation

In a study investigating the role of PKCδ in keratinocytes, this compound was used as a substrate to measure PKC activity. The results demonstrated that the phosphorylation of this peptide was essential for promoting involucrin gene expression, indicating its potential role in skin cell differentiation processes .

Phosphorylation Dynamics

The phosphorylation dynamics of this compound have been extensively studied. It has been reported that substitution mutations within the peptide can significantly alter its binding affinity and phosphorylation efficiency. For example, specific mutations led to a decrease in kinase activity by over 6000-fold due to increased Km values .

- Table 2: Impact of Mutations on Phosphorylation

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing Aakiqasfrghmarkk with high reproducibility?

- Methodological Answer : Synthesis should follow rigorous protocols, including step-by-step documentation of reaction conditions (temperature, catalysts, solvents) and purification techniques (e.g., chromatography, recrystallization). Experimental sections must detail deviations from established procedures and include purity validation via NMR, HPLC, or mass spectrometry . For novel compounds, provide full spectroscopic data and comparison to known analogs in supplementary materials .

Q. How can researchers optimize experimental designs to characterize this compound’s structural and functional properties?

- Methodological Answer : Use a combination of spectroscopic (e.g., FTIR, XRD) and computational methods (DFT calculations) to validate structural hypotheses. Employ controlled variables (e.g., pH, solvent polarity) to isolate property-specific outcomes. Cross-reference results with existing literature to identify gaps or confirm consistency .

Q. What criteria should guide the selection of analytical techniques for assessing this compound’s stability under varying conditions?

- Methodological Answer : Apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to define stability parameters. For example:

- Population: this compound in aqueous vs. organic matrices.

- Intervention: Exposure to UV light or elevated temperatures.

- Comparison: Degradation rates against control samples.

- Outcome: Quantify half-life using kinetic modeling .

Advanced Research Questions

Q. How can interdisciplinary approaches resolve contradictions in this compound’s reported catalytic behavior across studies?

- Methodological Answer : Integrate data from complementary fields (e.g., computational chemistry, surface science) to reconcile discrepancies. For instance, DFT simulations may explain anomalous kinetic data observed in experimental studies. Collaborate with domain experts to validate hypotheses and refine experimental conditions .

Q. What strategies are effective for addressing reproducibility challenges in this compound’s synthesis across laboratories?

- Methodological Answer : Implement standardized reporting of synthetic protocols, including exact reagent grades, equipment calibration, and environmental controls (humidity, oxygen levels). Use statistical tools (e.g., interlaboratory studies) to quantify variability and identify critical steps influencing yield/purity .

Q. How should researchers design experiments to analyze contradictory data on this compound’s thermodynamic properties?

- Methodological Answer : Apply iterative triangulation :

Replicate experiments under identical conditions.

Cross-validate results using alternative techniques (e.g., calorimetry vs. computational enthalpy calculations).

Conduct sensitivity analyses to assess the impact of measurement uncertainties .

Q. What frameworks support the ethical and rigorous evaluation of this compound’s potential applications in novel materials?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess research viability. For example:

- Feasible: Ensure access to specialized instrumentation (e.g., TEM for nanomaterial characterization).

- Ethical: Address environmental risks of scaled synthesis.

- Novel: Compare proposed applications to patented technologies .

Methodological Considerations for Data Reporting

Q. How should researchers structure supplementary materials to enhance the reproducibility of this compound-related studies?

- Answer : Supplementary files must include raw datasets, instrument calibration logs, and detailed procedural videos (if applicable). For computational studies, provide input files, software versions, and convergence criteria. Reference these materials in the main text using hyperlinks .

Q. What steps ensure compliance with integrity standards when publishing conflicting data on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.